

Clofenamide chemical structure and properties

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Compound of Interest

Compound Name: Clofenamide

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Clofenamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofenamide is a sulfonamide-based diuretic agent that exerts its pharmacological effects through the inhibition of carbonic anhydrase.[1] This document provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and pharmacological classification. Quantitative data are presented in tabular format for clarity and comparative analysis. Additionally, a diagrammatic representation of its primary signaling pathway is provided to illustrate its mode of action at the cellular level.

Chemical Identity and Structure

Clofenamide, with the IUPAC name 4-chlorobenzene-1,3-disulfonamide, is an organic molecular entity belonging to the benzenedisulfonamide class.[1] Its chemical structure is characterized by a benzene ring substituted with a chlorine atom and two sulfamoyl groups.

Identifier	Value	Reference
IUPAC Name	4-chlorobenzene-1,3-disulfonamide	[1]
CAS Number	671-95-4	[2]
Molecular Formula	C6H7ClN2O4S2	[1][2]
Molecular Weight	270.7 g/mol	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl</chem>	[1]
InChI Key	NENBAISHCWPKP-UHFFFAOYSA-N	[1][3]
Synonyms	Monochlorphenamide, Haflutan, Aquedux	[1][4]

Physicochemical Properties

The physicochemical properties of **Clofenamide** are crucial for its formulation, delivery, and pharmacokinetic profile. The available data, including experimental and computed values, are summarized below.

Property	Value	Notes	Reference
Melting Point	206-207 °C	Experimental value (Davies)	[4][5]
217-219 °C	Experimental value (Olivier)	[4][5]	
207 °C	Experimental value	[2]	
Boiling Point	551.6 °C at 760 mmHg	Computed	[5]
Solubility	Soluble in hot alcohol and water; slightly soluble in cold solvents. Soluble in DMSO.	Qualitative	[4][6]
XLogP3	-0.7	Computed	[1]
Density	1.699 g/cm ³	Computed	[5]
pKa	11.08	Computed	[7]
Flash Point	287.4 °C	Computed	[5]

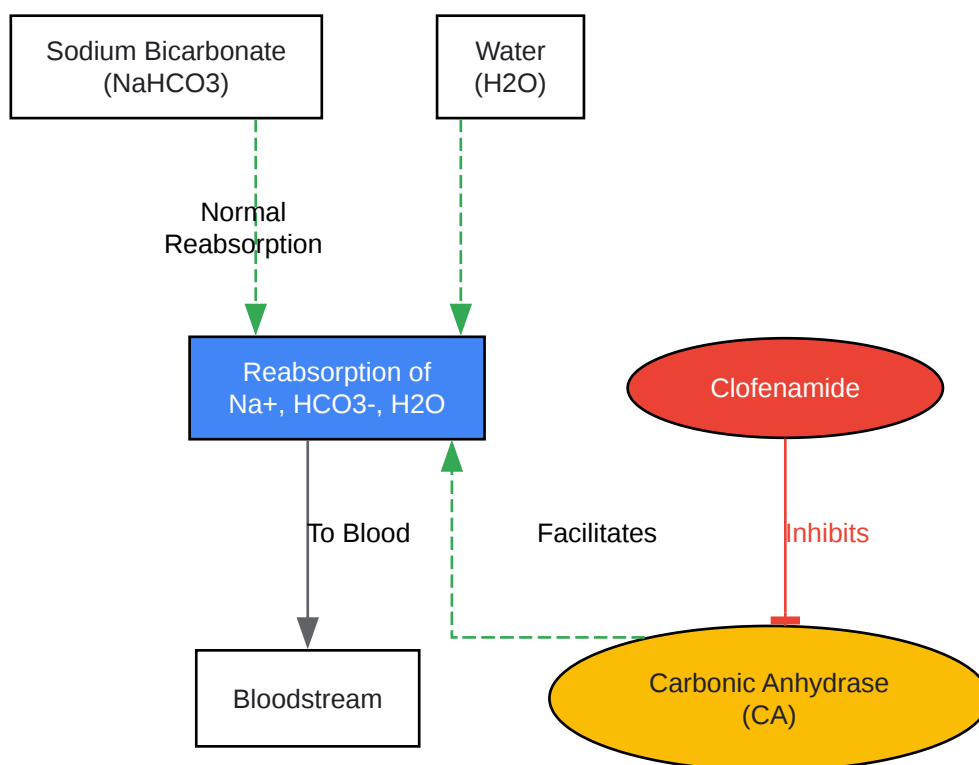
Pharmacology and Mechanism of Action

Clofenamide is classified as a low-ceiling sulfonamide diuretic.[3] Its primary mechanism of action is the inhibition of the enzyme carbonic anhydrase (CA).[1]

By inhibiting CA, particularly in the proximal convoluted tubule of the nephron, **Clofenamide** prevents the reabsorption of sodium, bicarbonate, and consequently, water.[1] This leads to an increase in the excretion of these substances, resulting in diuresis.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of **Clofenamide** at the cellular level within the renal proximal tubule.



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Caption: Mechanism of action of **Clofenamide** in the renal proximal tubule.

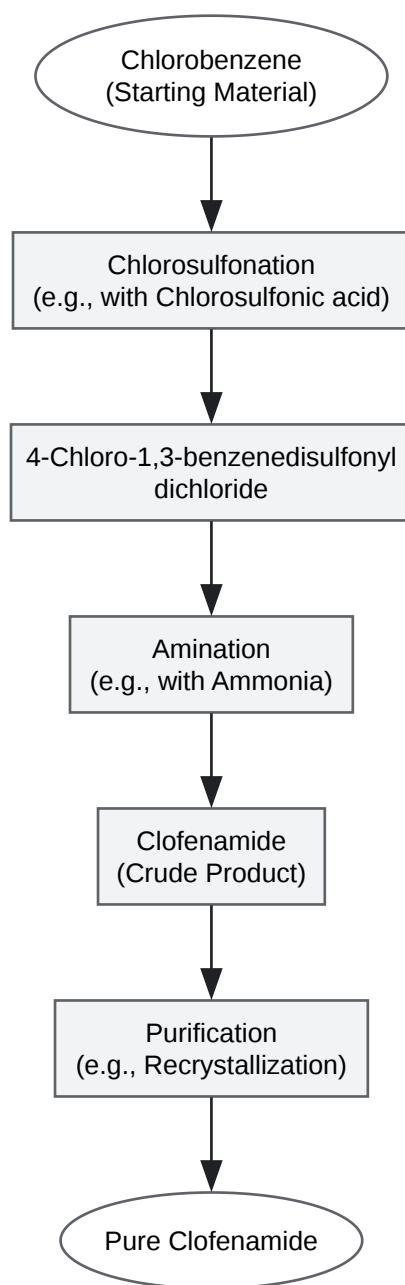
Experimental Protocols

Detailed contemporary experimental protocols for the synthesis and analysis of **Clofenamide** are not readily available in the public domain. However, historical preparation methods are cited in the literature.

Synthesis of Clofenamide (General Historical Method)

The initial synthesis of **Clofenamide** was reported by Olivier in 1918 and later by Davies and Wood in 1928.^[4] While the specific, step-by-step protocols from these publications require access to the original articles, the synthesis would generally involve the chlorosulfonation of chlorobenzene followed by amination to introduce the two sulfamoyl groups.

A generalized workflow for such a synthesis is presented below.



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Caption: Generalized workflow for the synthesis of **Clofenamide**.

In Vitro Carbonic Anhydrase Inhibition Assay (General Methodology)

To determine the inhibitory activity of **Clofenamide** against carbonic anhydrase, an esterase activity assay is commonly employed, using a substrate like 4-nitrophenyl acetate (NPA).

- Reagents: Purified carbonic anhydrase isoenzyme, 4-nitrophenyl acetate (NPA) solution, buffer solution (e.g., Tris-SO₄), and various concentrations of **Clofenamide**.
- Procedure:
 - The enzyme is pre-incubated with varying concentrations of **Clofenamide**.
 - The reaction is initiated by adding the NPA substrate.
 - The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm).
- Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the logarithm of the inhibitor concentration.

Conclusion

Clofenamide is a well-characterized diuretic with a clear mechanism of action centered on the inhibition of carbonic anhydrase. Its chemical and physical properties have been documented, providing a solid foundation for its use in pharmaceutical research and development. While detailed modern experimental protocols are not widely published, established methodologies for synthesis and in vitro analysis can be readily applied to further investigate this compound. This guide provides core technical information to support ongoing research and development efforts involving **Clofenamide**.

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